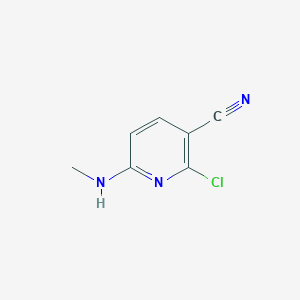![molecular formula C20H23N3O3S B2432710 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1252923-98-0](/img/no-structure.png)
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide” is a complex organic molecule. It contains a total of 52 bonds, including 32 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, and 11 aromatic bonds. The molecule also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene could produce the β-keto amides. These could then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule contains a thieno[3,2-d]pyrimidin-1(2H)-yl group, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . It also contains a 3-methylbutyl group and a 2-methylphenyl group .科学的研究の応用
Antitumor Applications
Thieno[3,2-d]pyrimidine derivatives have been explored for their potent dual inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell proliferation. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have shown to be highly potent dual inhibitors of human TS and DHFR, with implications for developing antitumor agents (Gangjee et al., 2008).
Antimicrobial Activity
Some thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds have shown good antibacterial and antifungal activities, presenting a basis for the development of new antimicrobial agents (Hossan et al., 2012).
CNS Depressant Activity
Derivatives of thieno[3,2-d]pyrimidin have also been explored for central nervous system (CNS) depressant activity. Certain synthesized compounds have displayed marked sedative actions, indicating potential applications in the development of sedative drugs (Manjunath et al., 1997).
Analgesic and Anti-inflammatory Activities
There's research indicating that certain pyrimidine derivatives exhibit significant analgesic and anti-inflammatory activities, suggesting their potential as pain management and anti-inflammatory agents. This further underlines the versatility of thieno[3,2-d]pyrimidin derivatives in medicinal chemistry (Sondhi et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(2-methylphenyl)propanoic acid with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "2-amino-3-(2-methylphenyl)propanoic acid", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one", "Coupling agent", "Acetic anhydride", "Triethylamine", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-methylphenyl)propanoic acid (1.0 equiv) and the coupling agent (1.2 equiv) in chloroform and add triethylamine (1.5 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the solid with chloroform. Dry the solid under vacuum to obtain the intermediate.", "Step 4: Dissolve the intermediate in methanol and add acetic anhydride (1.2 equiv). Stir the mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with chloroform. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of chloroform and diethyl ether as the eluent to obtain the final product." ] } | |
| 1252923-98-0 | |
分子式 |
C20H23N3O3S |
分子量 |
385.48 |
IUPAC名 |
2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)12-17(24)21-15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24) |
InChIキー |
RYFUMDKFMLELAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)
![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)
![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)
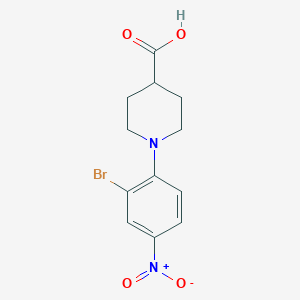
![2-[4-(hydrazinocarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2432632.png)
![7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2432636.png)
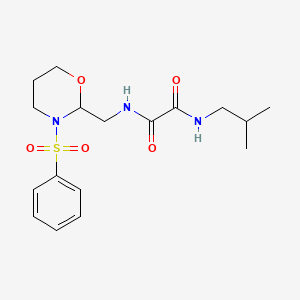

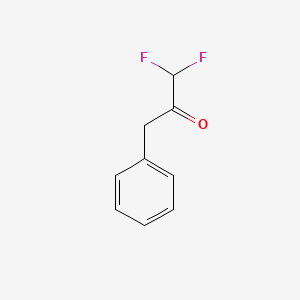
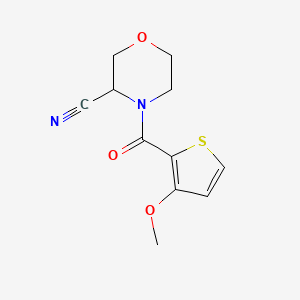
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)
![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)

